molecular formula C7H10BrN3 B13002201 3-Bromo-7-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

3-Bromo-7-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

Cat. No.: B13002201
M. Wt: 216.08 g/mol
InChI Key: RNPLWELEQJTPRJ-UHFFFAOYSA-N
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Description

3-Bromo-7-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is a heterocyclic compound that features a bromine atom and a methyl group attached to an imidazo[1,5-a]pyrazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-7-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine typically involves the bromination of 7-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-7-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base such as triethylamine in a solvent like dichloromethane.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound.

Scientific Research Applications

3-Bromo-7-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromo-7-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine involves its interaction with molecular targets such as GPCRs. Upon binding to these receptors, the compound can modulate their activity, leading to downstream effects on cellular signaling pathways . The specific pathways involved depend on the particular GPCR subtype targeted by the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-7-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is unique due to the presence of both a bromine atom and a methyl group on the imidazo[1,5-a]pyrazine ring. This combination of substituents can influence the compound’s reactivity and its interactions with biological targets, making it a valuable scaffold for drug discovery and other applications.

Properties

Molecular Formula

C7H10BrN3

Molecular Weight

216.08 g/mol

IUPAC Name

3-bromo-7-methyl-6,8-dihydro-5H-imidazo[1,5-a]pyrazine

InChI

InChI=1S/C7H10BrN3/c1-10-2-3-11-6(5-10)4-9-7(11)8/h4H,2-3,5H2,1H3

InChI Key

RNPLWELEQJTPRJ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN2C(=CN=C2Br)C1

Origin of Product

United States

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